Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one
Description
Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a bicyclic amine featuring a fused pyrrolidine and piperidine ring system with a ketone group at the 6-position. This structure is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.
Properties
IUPAC Name |
1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYWOBYRWYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one typically involves multiple steps. One common method starts with 2,3-dipicolinic acid, which undergoes a series of reactions including bi-alkyl sulfonyl esterification, ammonia ring closing, and reduction of the pyridine ring . The reaction conditions often involve the use of solvents like toluene and reagents such as sodium borohydride and trifluoroacetic acid .
Industrial Production Methods: For industrial production, the method is optimized for high productivity and cost-effectiveness. The process involves similar steps as the laboratory synthesis but is scaled up and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles are often used.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one and related compounds:
Structural and Functional Differences
- This difference impacts solubility and bioavailability.
- Synthetic Accessibility: Pyrazolylpyrrolo[3,4-c]pyrroles are synthesized via three-component reactions using α-amino acids, achieving high diastereoselectivity . In contrast, the quinolone derivative in the patent employs a multi-step process involving cyclopropanation and fluorination .
- Pharmacological Relevance: The quinolone-linked pyrrolo[3,4-b]pyridine derivative demonstrates antibacterial activity, likely due to its DNA gyrase inhibition, whereas the phenylmethyl analog may serve as a scaffold for central nervous system (CNS) drugs due to its lipophilicity .
Physicochemical Properties
- Polarity : The ketone group in this compound increases its polarity (logP ~0.5 estimated) compared to the phenylmethyl analog (logP ~3.2) .
- Conformational Rigidity : Both [3,4-c] and [3,4-b] pyridine systems exhibit rigid bicyclic frameworks, but the position of the fused ring affects their binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
